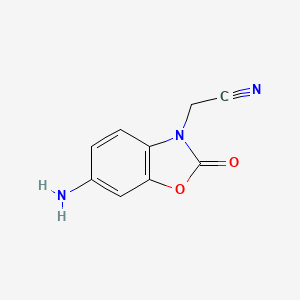

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile

Description

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is a heterocyclic compound that contains a benzoxazole ring fused with an amino group and an acetonitrile moiety

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetonitrile |

InChI |

InChI=1S/C9H7N3O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,4,11H2 |

InChI Key |

HUGUGXDUZJLZSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)N2CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile typically involves the condensation of salicylaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and subsequent amination. The reaction is usually carried out in an ethanol-pyridine mixture at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of the benzoxazole ring.

Reduction: Primary amines from the nitrile group.

Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antiviral agent.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Similar in structure and has shown higher antiviral activity.

Coumarin derivatives: Known for their biological activities and used in similar applications.

Lenalidomide: Contains a similar benzoxazole ring and is used in medicinal chemistry.

Uniqueness

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Biological Activity

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile (CAS No. 1250287-43-4) is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is C9H7N3O2, with a molecular weight of 189.17 g/mol. Its structure features a benzoxazole moiety that contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Bacillus subtilis | 25 | Antibacterial |

| Compound B | Candida albicans | 15 | Antifungal |

| Compound C | Escherichia coli | >100 | Inactive |

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been widely studied. In vitro studies show that compounds containing the benzoxazole moiety can induce cell death in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxicity of several benzoxazole derivatives using the crystal violet assay. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting potential as anticancer agents.

Table 2: Cytotoxicity Results

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 12.5 |

| Compound E | A549 | 15.0 |

| Compound F | PC3 | 10.0 |

Structure-Activity Relationship (SAR)

The biological activity of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can be attributed to its structural features. Modifications to the benzoxazole ring and side chains can enhance or diminish its biological efficacy. For instance, the presence of electron-withdrawing groups has been correlated with increased anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.